molecular formula C10H13ClFNO5S B2354990 2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride CAS No. 2173998-77-9

2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride

Cat. No. B2354990
CAS RN: 2173998-77-9
M. Wt: 313.72
InChI Key: OEVVRSGEEGEAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride” is a compound with the CAS Number: 2173998-77-9 . It has a molecular weight of 313.73 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-3-(2-fluoro-4-hydroxy-3-(methylsulfonyl)phenyl)propanoic acid hydrochloride . The InChI code for this compound is 1S/C10H12FNO5S.ClH/c1-18(16,17)9-7(13)3-2-5(8(9)11)4-6(12)10(14)15;/h2-3,6,13H,4,12H2,1H3,(H,14,15);1H .

Scientific Research Applications

Antibacterial Applications

  • Pyridonecarboxylic acids, structurally related to the compound , have shown significant antibacterial activity. Compounds similar to 2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride were more active than enoxacin, suggesting their potential as antibacterial agents (Egawa et al., 1984).

Asymmetric Synthesis Applications

  • Asymmetric synthesis of fluorinated derivatives of the compound, including its analogs, has been described. These syntheses are important for the preparation of specific chiral compounds (Monclus et al., 1995).

Fluorescence Applications

  • Derivatization of amino acids, including those structurally related to this compound, for fluorescence analysis, has been explored. These derivatives exhibit strong fluorescence, making them useful in biological assays (Frade et al., 2007).

GABA Receptor Research

  • Analogs of 2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride have been synthesized as potential GABA B receptor antagonists. These studies contribute to the understanding of GABA receptor functioning (Abbenante et al., 1997).

Polymorphism in Pharmaceutical Compounds

  • Studies on polymorphic forms of compounds structurally similar to this acid hydrochloride reveal challenges in analytical and physical characterization, which are crucial in pharmaceutical development (Vogt et al., 2013).

Synthesis and Photophysical Properties

  • The synthesis of related compounds and their photophysical properties, including excited state proton-transfer fluorescence, highlight the potential of these compounds in developing new fluorescence-based technologies (Kauffman & Bajwa, 1993).

Tumor Imaging

  • Radiolabeled analogs of amino acids like 2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride have been explored for their potential in tumor imaging via positron emission tomography, demonstrating the compound's relevance in cancer research (McConathy et al., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-3-(2-fluoro-4-hydroxy-3-methylsulfonylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO5S.ClH/c1-18(16,17)9-7(13)3-2-5(8(9)11)4-6(12)10(14)15;/h2-3,6,13H,4,12H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVVRSGEEGEAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1F)CC(C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid hydrochloride

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